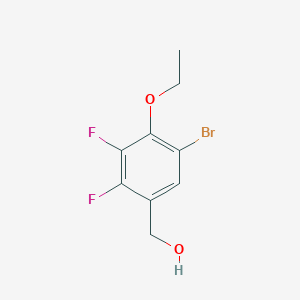

(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol

Description

(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₉H₉BrF₂O₂. It features a benzyl alcohol core substituted with bromine at position 5, ethoxy at position 4, and fluorine atoms at positions 2 and 3. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of topoisomerase inhibitors and other bioactive molecules . Its structural complexity, combining electron-withdrawing (Br, F) and electron-donating (ethoxy) groups, makes it a versatile precursor for further functionalization.

Properties

IUPAC Name |

(5-bromo-4-ethoxy-2,3-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O2/c1-2-14-9-6(10)3-5(4-13)7(11)8(9)12/h3,13H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJODPIVIWRBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1F)F)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic synthesis methods, including halogenation, etherification, and fluorination reactions

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The production process may also involve purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Substitution reactions can occur at the bromo and ethoxy positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: (5-Bromo-4-ethoxy-2,3-difluorophenyl)carboxylic acid or ketone derivatives.

Reduction: Amines or alcohol derivatives.

Substitution: Different halogenated or alkylated derivatives.

Scientific Research Applications

(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol: has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and use in drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol: can be compared with other similar compounds, such as (5-Bromo-4-methoxy-2,3-difluorophenyl)methanol and (5-Bromo-4-ethoxy-2-fluorophenyl)methanol . These compounds differ in their substituents, which can affect their chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Functional Groups

Table 1: Key Structural and Physical Properties of Comparable Compounds

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Electronic Effects: The ethoxy group in (5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol enhances lipophilicity compared to non-ethoxy analogs like (4-Bromo-2,3-difluorophenyl)methanol . This increases solubility in organic solvents, aiding in reactions requiring non-polar media. Halogen Differences: Bromine (Br) in the target compound vs. chlorine (Cl) in 6-Chloro-2,3-difluorobenzyl alcohol impacts reactivity. Bromine’s larger size and polarizability make it a better leaving group in nucleophilic substitutions.

Functional Group Impact :

- The alcohol (-CH₂OH) group in the target compound allows for oxidation to aldehydes or ketones, unlike the carbamate in tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate, which is stable under basic conditions .

- Carboxylic acid derivatives (e.g., 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid) exhibit higher polarity and acidity (pKa ~4-5), enabling salt formation for improved bioavailability in drug formulations .

Key Observations:

- Purity Challenges: Derivatives like (5-Bromo-2,3-difluorophenyl)methanol are commercially available at 98% purity, suggesting robust synthetic protocols , whereas the target compound’s synthesis may require additional purification steps due to its ethoxy group’s steric effects.

Biological Activity

(5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound features a bromine atom, an ethoxy group, and two fluorine atoms attached to a phenyl ring. These substituents can significantly influence its biological activity by altering its lipophilicity, binding affinity, and interaction with biological targets.

The biological activity of (5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol is primarily attributed to its interactions with specific enzymes and receptors in cellular pathways. The presence of halogen atoms (bromine and fluorine) can enhance the compound's reactivity and selectivity towards molecular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It can potentially modulate receptor activities, influencing signaling pathways critical for cell proliferation and survival.

Biological Activity

Research has shown that (5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol exhibits various biological activities:

- Anticancer Activity : Preliminary studies indicate that the compound may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study 1 : A study evaluating the anticancer properties found that (5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol inhibited the proliferation of HeLa cells with an IC50 value of 25 µM, indicating moderate potency in cancer cell lines .

- Study 2 : Research on antimicrobial activity demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL .

Data Table

The following table summarizes key findings related to the biological activity of (5-Bromo-4-ethoxy-2,3-difluorophenyl)methanol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.